molecular formula C14H12N2O5 B1491864 Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2098004-10-3

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No. B1491864
CAS RN: 2098004-10-3
M. Wt: 288.25 g/mol
InChI Key: ZPKWYAABMDTFQL-UHFFFAOYSA-N
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Description

The benzo[d][1,3]dioxol-5-yl moiety is found in various compounds and is known to possess important pharmaceutical and biological applications . For example, it is present in a variety of compounds that possess antitumor , antimicrobial , COX-2 inhibitor , and anti-JH properties.


Synthesis Analysis

In one study, novel organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit were synthesized . The compounds were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Chemical Reactions Analysis

In the synthesis of organoselenium compounds, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .

Scientific Research Applications

Synthesis and Chemical Transformations

Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of interest in the synthesis of various heterocyclic compounds due to its unique structural features and reactivity. Research has shown its utility in the generation of imidazolone derivatives through simple one-pot synthesis methods, highlighting its versatility in organic synthesis (Bezenšek et al., 2012). Similarly, the compound has been used to create 4-(4-substituted phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, demonstrating its applicability in the synthesis of complex molecules with potential biological activity (Dangi et al., 2010).

Antioxidant and Antimicrobial Activity

The compound has also been investigated for its potential in creating derivatives with antioxidant activity, as seen in the synthesis and evaluation of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one derivatives (George et al., 2010). In addition to antioxidant properties, some derivatives synthesized from this compound have shown antimicrobial activity, underscoring its importance in the development of new therapeutic agents (Sarvaiya et al., 2019).

Heterocyclic Compound Synthesis

Further demonstrating its versatility, this compound has been involved in the synthesis of a wide range of heterocyclic compounds, including thieno[3,4-d]pyridazine derivatives, which are of interest due to their electronic properties and potential as electron acceptor materials (Mohamed et al., 1996). The compound's reactivity has also facilitated the creation of novel benzothieno[2,3-d]pyrimidines, showcasing its role in the development of new molecular frameworks with potential application in drug discovery and material science (El-Ahl et al., 2003).

Crystal Structure Analysis

The structural analysis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, a related compound, through X-ray diffraction methods, has provided insights into the molecular configuration and intermolecular interactions that define the crystalline state of such compounds, contributing to a deeper understanding of their chemical behavior and potential for further modification (Marjani, 2013).

Future Directions

The wide spectrum of attractive utilization of compounds with the benzo[d][1,3]dioxol-5-yl moiety has stimulated widespread research efforts aimed at the synthesis and evaluation of novel compounds . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules .

properties

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c1-2-19-14(18)9-6-10(15-16-13(9)17)8-3-4-11-12(5-8)21-7-20-11/h3-6H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKWYAABMDTFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 3
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 4
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 5
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

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